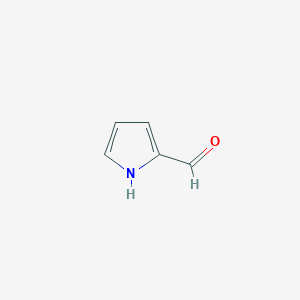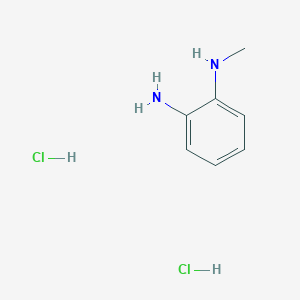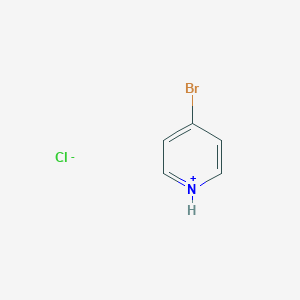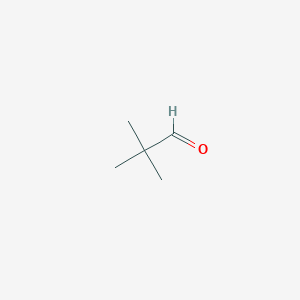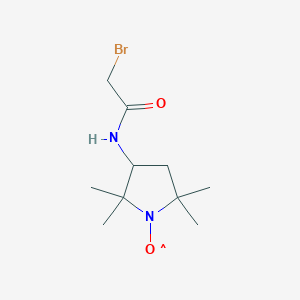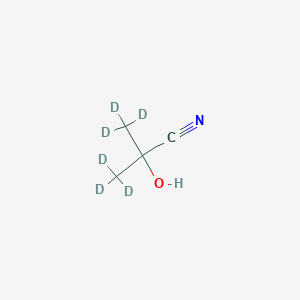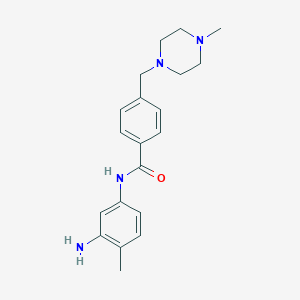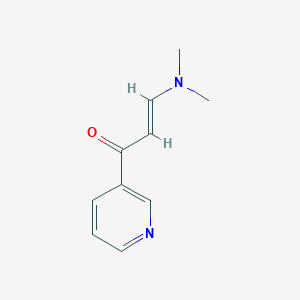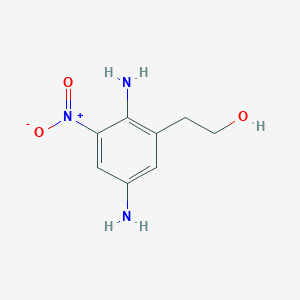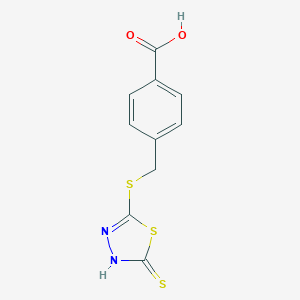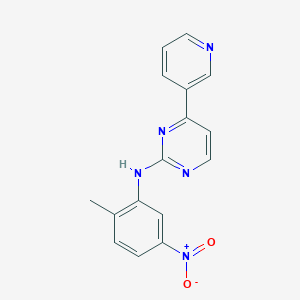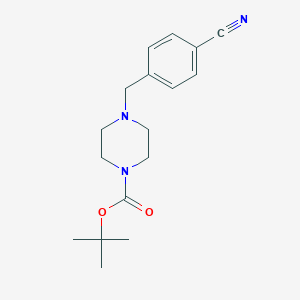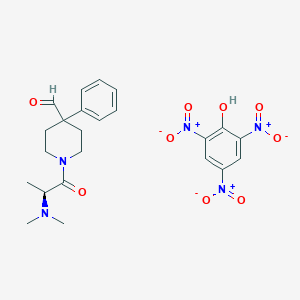
1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate, also known as DAPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPP is a picrate salt of a piperidine derivative, and it has been shown to have a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate involves its ability to bind selectively to dopamine transporters, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have a range of effects on neuronal activity and behavior. 1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate has also been shown to inhibit the uptake of other monoamine neurotransmitters, such as serotonin and norepinephrine.
Biochemische Und Physiologische Effekte
1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate has a range of biochemical and physiological effects, including its ability to increase extracellular dopamine levels, inhibit the uptake of other monoamine neurotransmitters, and alter neuronal activity. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as potential applications in the treatment of drug addiction and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate in lab experiments include its potency and selectivity as a dopamine transporter inhibitor, as well as its ability to alter neuronal activity and behavior. However, there are also limitations to its use, including the complex synthesis process, potential toxicity, and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate, including its use in investigating the role of dopamine in neurological disorders, such as depression, addiction, and Parkinson's disease. It may also have applications in the development of new drugs for these disorders, as well as in the study of other neurotransmitter systems. Further research is needed to fully understand the potential applications of 1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate in scientific research.
Synthesemethoden
The synthesis of 1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate involves several steps, starting with the reaction of piperidine with 3-dimethylaminopropionyl chloride to form the N,N-dimethylaminoethyl piperidine intermediate. This intermediate is then reacted with 4-phenyl-4-piperidinecarboxaldehyde to form the final product, which is then converted to the picrate salt using picric acid. The synthesis of 1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of dopamine transporters, which are responsible for the reuptake of dopamine in the brain. This makes 1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate a valuable tool for investigating the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
101123-68-6 |
|---|---|
Produktname |
1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate |
Molekularformel |
C23H27N5O9 |
Molekulargewicht |
517.5 g/mol |
IUPAC-Name |
1-[(2S)-2-(dimethylamino)propanoyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol |
InChI |
InChI=1S/C17H24N2O2.C6H3N3O7/c1-14(18(2)3)16(21)19-11-9-17(13-20,10-12-19)15-7-5-4-6-8-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8,13-14H,9-12H2,1-3H3;1-2,10H/t14-;/m0./s1 |
InChI-Schlüssel |
DIQBHGOTFOOJQM-UQKRIMTDSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2)N(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC(C(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2)N(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC(C(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2)N(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde pic rate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



